(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine
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Overview
Description
(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine is a chemical compound belonging to the class of tetrahydropteridines. These compounds are known for their significant roles in various biological processes, including acting as cofactors in enzymatic reactions. The presence of a chlorine atom and a methyl group in its structure makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound using sodium borohydride (NaBH4) under controlled conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride (NaBH4).
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol or amine derivative.
Scientific Research Applications
(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound serves as a cofactor in enzymatic reactions, particularly in the metabolism of amino acids and nucleotides.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a cofactor, facilitating enzymatic reactions by stabilizing transition states and lowering activation energy. Molecular targets include enzymes involved in amino acid metabolism and nucleotide synthesis, where it plays a crucial role in catalysis and regulation.
Comparison with Similar Compounds
Similar Compounds
(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine: A stereoisomer with similar chemical properties but different biological activity.
4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine: Lacks the specific stereochemistry of the (7R) form, leading to variations in reactivity and application.
Uniqueness
The (7R) configuration of 4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine imparts unique stereochemical properties that influence its interaction with biological molecules. This stereochemistry is crucial for its role as a cofactor in enzymatic reactions, making it distinct from its stereoisomers and other similar compounds.
Properties
IUPAC Name |
(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-4-2-9-5-6(8)10-3-11-7(5)12-4/h3-4,9H,2H2,1H3,(H,10,11,12)/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMBRKITFPTQL-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)N=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC2=C(N1)N=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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